(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
Description
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYTUCDOMJXVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3CSCCC3=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action based on diverse research findings.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 219.31 g/mol. Its structure includes a tetrahydrothiopyrano core fused with a pyrazole moiety and a cyclopropylmethyl substituent. The presence of sulfur in the thiopyrano structure is believed to enhance interactions with biological targets.
Antimicrobial Properties
Compounds similar to this compound have demonstrated significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies indicate that sulfur-containing compounds often exhibit enhanced efficacy against these pathogens.
Anticancer Activity
Research has shown that certain pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The unique structural features of this compound may contribute to its potential anticancer properties by interfering with cancer cell signaling pathways and promoting programmed cell death.
Anti-inflammatory Effects
Similar compounds have been reported to modulate inflammatory pathways effectively. This compound may exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines and influencing immune responses.
The compound's interaction with biological macromolecules is crucial for understanding its pharmacological effects. It primarily targets enzymes involved in key biochemical pathways:
- Chk1 Kinase Inhibition : The compound has been identified as an inhibitor of the human Chk1 kinase enzyme, which plays a critical role in cell cycle regulation and DNA repair mechanisms. This inhibition can disrupt normal cellular processes and may lead to therapeutic effects in cancer treatment.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated efficacy against specific bacterial strains; further studies needed for broader spectrum analysis. |
| Anticancer Potential | Induced apoptosis in cultured cancer cells; ongoing studies to elucidate precise mechanisms. |
| Anti-inflammatory Effects | Modulated cytokine production in vitro; animal model studies required for validation. |
Temporal and Dosage Effects
In laboratory settings, the effects of this compound vary over time and dosage:
Comparison with Similar Compounds
Structural Analogs in the Thiopyrano-Pyrazole Family
Analogs in Other Pyrazole-Based Systems
Key Research Findings
Pharmacological Potential
- The primary amine in the target compound is a critical pharmacophore for receptor binding, as seen in CNS-targeting agents.
- Phenyl-substituted analogs () may exhibit stronger aromatic interactions but face higher metabolic clearance due to bulkier substituents .
- Propargyl-substituted analogs () offer modularity for bioconjugation but may suffer from instability due to alkyne reactivity .
Physicochemical Properties
- The thiopyran ring in the target compound enhances lipophilicity (logP ~2.5 estimated), favoring membrane permeability.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound can be approached by analogy to related tetrahydrothiopyrano-pyrazole derivatives, where the key steps involve:
- Construction of the fused thiopyrano[4,3-c]pyrazole core via cyclization reactions.
- Introduction of the cyclopropylmethyl substituent at the 2-position.
- Installation of the methanamine group at the 3-position of the pyrazole ring.
This approach is supported by literature on similar compounds such as (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol, where cyclization of appropriate precursors under controlled conditions affords the fused heterocycle.
Cyclization of Precursors
The fused thiopyrano-pyrazole ring system is typically synthesized by intramolecular cyclization of precursors containing both pyrazole and thiopyran moieties. For example, the reaction of a pyrazole aldehyde derivative with sulfur-containing nucleophiles under basic or acidic conditions can promote ring closure to form the thiopyrano ring fused to the pyrazole core.
Installation of the Methanamine Group
The methanamine (-CH2NH2) substituent at position 3 is commonly introduced via:
- Reduction of a corresponding nitrile or amide precursor.
- Reductive amination of an aldehyde intermediate at the 3-position.
- Alternatively, nucleophilic substitution of a leaving group (e.g., halogen) at the 3-position with ammonia or a primary amine source.
This step often requires careful control of reaction conditions to avoid over-reduction or side reactions.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Base or acid catalyst, solvent (e.g., dichloromethane) | Promotes ring closure of precursor |
| Alkylation (cyclopropylmethyl introduction) | Cyclopropylmethyl bromide/chloride, base (e.g., K2CO3) | Nucleophilic substitution at C-2 |
| Methanamine introduction | Reductive amination (NaBH3CN, NH3), or reduction (LiAlH4) | Converts aldehyde/nitrile to amine |
Research Findings and Optimization
- The cyclization step is sensitive to reaction temperature and solvent choice; dichloromethane with potassium carbonate base has been effective for related compounds.
- Alkylation with cyclopropylmethyl halides requires mild bases to avoid ring opening of the cyclopropyl group.
- Reductive amination for methanamine installation is optimized by controlling pH and stoichiometry of reducing agent to maximize yield and purity.
Comparative Analysis with Related Compounds
Summary Table of Preparation Steps
| Step Number | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization of precursor | Base/acid catalyst, solvent | Formation of fused thiopyrano-pyrazole core |
| 2 | Alkylation at position 2 | Cyclopropylmethyl halide, mild base | Introduction of cyclopropylmethyl substituent |
| 3 | Introduction of methanamine group | Reductive amination or reduction | Formation of methanamine functional group at position 3 |
Q & A
Q. Table 1: Key Synthesis Parameters
| Step | Conditions | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Methanol, reflux (4–5 hours) | 70–80 | 83–85 | |
| Salt formation | Acetonitrile + ether | 85–90 | 127–129 |
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- Melting point analysis : Used to verify crystallinity and purity (e.g., 83–85°C for the free base; 127–129°C for the 5,5-dioxide derivative) .
- NMR spectroscopy : 1H/13C NMR confirms cyclopropylmethyl and thiopyrano-pyrazole ring substitution patterns.
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 224.32 g/mol for the methanamine derivative) .
- Chromatography : HPLC with UV detection monitors impurities (<5%) .
Advanced: How can researchers resolve contradictions in synthetic yields or byproduct formation across studies?
Answer: Contradictions often arise from:
- Oxidation states : Sulfur oxidation (e.g., 5-oxide vs. 5,5-dioxide derivatives) alters reactivity and crystallization behavior .
- Hydrazine substituents : Using (2-hydroxyethyl)hydrazine instead of 3-dimethylaminopropylhydrazine modifies ring substitution, requiring adjusted stoichiometry .
Methodology :- Conduct controlled oxidation experiments (e.g., H2O2 titration) to isolate intermediates.
- Use TLC or in-situ IR to monitor reaction progress and identify byproducts.
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
- Core modifications : Compare bioactivity of thiopyrano[4,3-c]pyrazole derivatives with pyrano[4,3-c]pyrazole analogs to assess sulfur’s role .
- Substituent variation : Replace cyclopropylmethyl with benzyl or trifluoromethyl groups to evaluate steric/electronic effects .
Table 2: SAR Observations
| Substituent | Biological Activity Trend | Reference |
|---|---|---|
| Cyclopropylmethyl | Enhanced metabolic stability | |
| Phenylmethylene | Increased receptor binding affinity |
Advanced: How to design experiments to evaluate this compound’s stability under physiological conditions?
Answer:
- pH-dependent stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation via LC-MS .
- Oxidative stress testing : Expose to H2O2 or liver microsomes to simulate metabolic pathways .
- Light sensitivity : Monitor photodegradation under UV/visible light using spectrophotometry .
Advanced: What computational methods predict interactions between this compound and biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases) .
- MD simulations : Simulate ligand-protein dynamics (≥100 ns) to assess binding stability .
- QSAR models : Corolate substituent descriptors (e.g., logP, polar surface area) with activity data .
Advanced: How can researchers optimize enantiomeric purity for chiral derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
